molecular formula C24H25N3O3S B2724276 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide CAS No. 539805-78-2

4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide

Cat. No.: B2724276
CAS No.: 539805-78-2
M. Wt: 435.54
InChI Key: RCVCBRYJFHFWAC-UHFFFAOYSA-N
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Description

4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It has been identified in a computational drug repurposing study as a reported inhibitor of the α-glucosidase enzyme . Inhibition of this enzyme is a recognized therapeutic strategy for managing type 2 diabetes, as it slows carbohydrate digestion and glucose absorption . This suggests the compound may serve as a valuable chemical tool or starting point for investigating new anti-diabetic therapies. Further experimental research is required to fully validate its activity and mechanism of action. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-N,N-diphenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S/c1-20-12-14-23(15-13-20)31(29,30)26-18-16-25(17-19-26)24(28)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVCBRYJFHFWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Functionalization

The unsubstituted piperazine ring undergoes selective substitution at the 1- and 4-positions. A common strategy involves sequential N-alkylation:

  • Initial N-Arylation : Reacting piperazine with an electrophilic arylating agent (e.g., bromobenzene) under Buchwald-Hartwig conditions.
  • Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via nucleophilic substitution with 4-methylbenzenesulfonyl chloride in dichloromethane at 0–5°C.

Example Protocol (adapted from):

  • Reagents : Piperazine (1.0 eq), 4-methylbenzenesulfonyl chloride (1.1 eq), triethylamine (2.5 eq).
  • Conditions : DCM, 0°C, 2 h.
  • Yield : 88–92% after recrystallization from ethanol.

Sulfonylation Strategies

Direct Sulfonylation of Piperazine Derivatives

Direct sulfonylation of 4-aminopiperazine derivatives is feasible but requires protection of the amino group to prevent over-sulfonylation. Acetylation using acetic anhydride in acetic acid (50–55°C, 1 h) effectively protects the amine, enabling selective sulfonylation at the piperazine nitrogen.

Key Observations :

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) enhance reaction rates in biphasic systems.
  • Oxidation : Hydrogen peroxide (35%) with sodium tungstate (0.5–1.0 mol%) oxidizes sulfanyl intermediates to sulfones at 85°C.

Comparative Data :

Method Catalyst Temperature (°C) Yield (%) Purity (%) Source
Direct sulfonylation None 25 72 85
Phase-transfer assisted TBAB (5 mol%) 80–85 95 99
Oxidative sulfonation Na₂WO₄ (1 mol%) 85 91 97

Carboxamide Installation

Carbamoylation of Secondary Amines

The N,N-diphenylcarboxamide group is introduced via reaction with diphenylcarbamoyl chloride in tetrahydrofuran (THF) under inert atmosphere.

Optimized Protocol :

  • Reagents : 4-(4-Methylbenzenesulfonyl)piperazine (1.0 eq), diphenylcarbamoyl chloride (1.2 eq), DMAP (0.1 eq).
  • Conditions : THF, 0°C → room temperature, 12 h.
  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, ethyl acetate/hexane).
  • Yield : 78–82%.

Integrated Synthesis Routes

Three-Step Synthesis (Acetylation-Sulfonylation-Carbamoylation)

  • Acetylation : Protect 4-aminopiperazine with acetic anhydride (1.1 eq) in acetic acid (50°C, 1 h).
  • Sulfonylation : React with 4-methylbenzenesulfonyl chloride (1.05 eq) using TBAB (5 mol%) in toluene/water (80°C, 2 h).
  • Deprotection and Carbamoylation : Hydrolyze acetyl group with HCl (reflux, 1 h), then treat with diphenylcarbamoyl chloride (1.2 eq) in THF.

Overall Yield : 68–74% (three steps).

Challenges and Mitigation Strategies

Byproduct Formation

  • Dimerization : Oxidative dimerization of thiol intermediates during sulfonylation is suppressed by acidic extraction (dilute H₂SO₄).
  • Over-Oxidation : Controlled addition of hydrogen peroxide (≤35%) minimizes sulfone over-oxidation to sulfonic acids.

Scalability and Industrial Feasibility

Industrial adaptations emphasize solvent recovery and catalytic efficiency:

  • Solvent Choice : Toluene and MTBE enable efficient phase separation and recycling.
  • Catalyst Recycling : Sodium tungstate is recoverable via aqueous extraction (85% recovery).

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Drug Repurposing

Recent studies have highlighted the potential of 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide in drug repurposing efforts against various diseases, particularly those related to metabolic disorders and viral infections.

Case Study: α-Glucosidase Inhibition

A notable application of this compound is its role as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. In a study that assessed several compounds for their inhibitory activity, 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide demonstrated significant activity with an IC50 value of approximately 25.12 µM . This positions it as a candidate for further development in managing conditions like diabetes mellitus through the modulation of glucose absorption .

Antidiabetic Activity

The compound has been evaluated for its antidiabetic properties through various in vitro studies. These studies typically involve assessing the compound's ability to lower blood glucose levels by inhibiting carbohydrate-hydrolyzing enzymes.

Table 1: Summary of Antidiabetic Activity Studies

Compound NameIC50 (µM)Mechanism of ActionReference
Celgosivir15.95α-Glucosidase Inhibition
4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide25.12α-Glucosidase Inhibition
Voglibose444.02α-Glucosidase Inhibition

Pharmacophore Modeling

Pharmacophore modeling has been employed to identify the essential features of 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide that contribute to its biological activity. The modeling process revealed that the compound possesses key functional groups that facilitate interactions with target enzymes, which can be utilized for virtual screening of similar compounds to enhance therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related piperazine derivatives:

Compound Name Key Substituents Yield (%) Melting Point (°C) Molecular Weight Spectral Features (IR/NMR)
Target Compound 4-Tosyl, N,N-diphenylcarboxamide N/A N/A ~507.6* Expected: SO₂ (asym/sym) ~1350/1150 cm⁻¹ ; Aromatic H (δ 7.2–7.8 ppm)
A3 (N-(4-Fluorophenyl)-4-(4-oxoquinazolinyl)piperazine-1-carboxamide) 4-Fluorophenyl, quinazolinyl 57.3 196.5–197.8 ~424.4 C=O stretch: 1663–1682 cm⁻¹; ¹⁹F NMR shifts
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, ethyl N/A N/A ~297.8 Chair conformation (piperazine); Cl-induced deshielding in NMR
N-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide 4-Methylphenyl, 3-CF₃ N/A N/A ~403.4 CF₃ electronic effects (¹H/¹³C NMR splitting)
N-(4-Butylphenyl)-3-(4-(2-chlorophenyl)piperazine-1-carbonyl)-4-methylbenzenesulfonamide Butylphenyl, 2-Cl, sulfonamide N/A N/A 526.1 SO₂ and carbonyl IR bands; steric hindrance from butyl group

*Calculated based on molecular formula.

Key Observations:

  • Sulfonamide vs.
  • Substituent Effects: Halogenated aryl groups (e.g., 4-F in A3, 4-Cl in ) elevate melting points due to enhanced intermolecular interactions (halogen bonding, dipole-dipole). The N,N-diphenyl group in the target compound may reduce solubility in polar solvents compared to mono-substituted analogs .
  • Spectral Signatures: Sulfonamide IR bands (SO₂) at ~1350/1150 cm⁻¹ distinguish the target compound from carboxamide-dominated analogs like A3 (C=O stretch ~1663–1682 cm⁻¹) .

Biological Activity

4-(4-Methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide, commonly referred to as compound 1322817, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C24_{24}H25_{25}N3_3O3_3S
  • Molecular Weight : 425.54 g/mol
  • CAS Number : 1322817

The compound features a piperazine core substituted with a methylbenzenesulfonyl group and diphenyl moieties, which contribute to its biological properties.

Research indicates that 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide exhibits significant inhibitory effects on various biological targets. The compound has been shown to interact with specific enzymes and receptors, leading to various pharmacological effects:

  • Inhibition of Enzymatic Activity : The compound has been identified as an effective inhibitor of certain kinases, which are crucial in various signaling pathways involved in cell proliferation and survival.
  • Antiviral Properties : In studies involving viral infections, this compound demonstrated activity against specific viruses, contributing to its potential as an antiviral agent.

Case Studies and Research Findings

  • Antiviral Activity :
    A study highlighted the effectiveness of 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide against viral infections. It was found to inhibit viral replication in vitro, indicating its potential use in developing antiviral therapies .
  • Molecular Docking Studies :
    In silico molecular docking studies revealed that the compound binds effectively to target proteins associated with disease pathways. These findings suggest that the structural features of the compound facilitate strong interactions with target sites, enhancing its potential therapeutic efficacy .
  • Comparative Analysis :
    A comparative analysis of several compounds including 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide showed it to be one of the most active compounds in a series of tests for biological activity against specific targets .

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AntiviralInhibition of viral replication ,
Enzyme InhibitionSignificant inhibition of kinase activity
Molecular BindingStrong binding affinity in docking studies

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-(4-methylbenzenesulfonyl)-N,N-diphenylpiperazine-1-carboxamide?

  • Methodological Answer : Synthesis optimization involves adjusting reaction conditions such as solvent polarity (e.g., dimethylformamide or acetonitrile), temperature (typically 60–120°C), and reaction time (4–12 hours) to maximize yield and purity. Multi-step protocols often include:

  • Step 1 : Formation of the piperazine core via cyclization reactions using sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) .
  • Step 2 : Introduction of diphenylcarboxamide groups through nucleophilic substitution or coupling reactions .
  • Purification : Column chromatography (e.g., silica gel, 10% methanol/0.1% ammonium) or crystallization (e.g., Et₂O) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

  • Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths, angles, and conformations (e.g., chair conformation of the piperazine ring) .
  • NMR Spectroscopy : Confirms substituent integration (e.g., aromatic protons at δ 7.2–8.0 ppm for diphenyl groups) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with biological targets using computational and experimental approaches?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model binding affinities with receptors (e.g., dopamine D3 or kinase targets) .
  • Enzyme Inhibition Assays : Measure IC₅₀ values in vitro (e.g., acetylcholinesterase inhibition for Alzheimer’s research) .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ³H or ¹⁴C isotopes) to track bioavailability and distribution .

Q. How do structural modifications (e.g., sulfonyl or aryl groups) influence pharmacological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing 4-methylbenzenesulfonyl with 3,4-dimethylphenylsulfonyl) and compare IC₅₀ values .
  • Thermodynamic Solubility Testing : Assess how substituents (e.g., electron-withdrawing groups) affect aqueous solubility using shake-flask methods .
  • Metabolic Stability : Use liver microsomes to evaluate oxidation pathways (e.g., cytochrome P450 interactions) .

Q. What strategies resolve discrepancies in pharmacological data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., correlation between logP values and blood-brain barrier penetration) .
  • Controlled Variable Testing : Isolate factors like solvent choice (DMSO vs. saline) that may skew results .

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